Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
CAS No.: 1341039-68-6
Cat. No.: VC2720184
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341039-68-6 |
|---|---|
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m1/s1 |
| Standard InChI Key | AEUXCDMHVQBTCJ-BRWVUGGUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1341039-68-6 |
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.4 g/mol |
| Physical State | Solid (typically) |
| Structure | Hexahydropyrano-pyrrole framework with benzyloxycarbonyl and tert-butyloxycarbonyl groups |
The compound features a bicyclic ring system with the pyrrole and pyran rings fused together, creating a rigid three-dimensional structure. The presence of multiple functional groups, including the carbamate protections (Boc and Cbz), contributes to its complex chemical behavior and reactivity patterns.
Structural Characteristics and Stereochemistry
Understanding the stereochemistry of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is crucial for appreciating its chemical behavior and potential biological activities. The compound's name indicates specific stereochemical configurations at three chiral centers (3R, 3aR, and 7aR), while the "racemic" prefix denotes that it exists as a mixture of enantiomers.
Stereochemistry plays a significant role in determining the spatial arrangement of substituents around the pyrano-pyrrole core, which can directly impact how the molecule interacts with biological targets such as enzymes or receptors . The nomenclature follows the R,S system, which is particularly useful for describing the absolute configuration of complex molecules with multiple stereogenic centers.
Ring System and Conformational Analysis
The hexahydropyrano[3,2-b]pyrrole skeleton provides a conformationally restricted framework that positions functional groups in specific spatial orientations. This rigid bicyclic system is similar to other pyrano-pyrrole derivatives that have been studied for their potential applications in medicinal chemistry . The conformation of this ring system affects the presentation of the protected amino group, potentially influencing its reactivity and biological interactions.
Pyrano-pyrrole derivatives in general have attracted attention in organic chemistry due to their structural similarity to bioactive natural products and their potential as pharmaceutical scaffolds. Similar structures like pyrano[3,4-c]pyrrole derivatives have been synthesized and studied for their diastereoselective assembly processes .
Applications in Medicinal Chemistry and Peptide Synthesis
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several potential applications in the field of medicinal chemistry and organic synthesis.
Drug Development
The compound's complex structure with multiple functional groups makes it a potentially valuable scaffold for drug discovery. Pyrrole derivatives in general have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties . The unique pyrano-pyrrole core of the target compound could serve as a template for developing novel therapeutic agents with improved efficacy or selectivity.
Comparative Analysis with Related Compounds
Understanding the relationship between Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate and structurally similar compounds can provide insights into its chemical behavior and potential applications.
Comparison with Other Pyrano-pyrrole Derivatives
A related compound, Racemic-(3aR,5S,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, shares the same core pyrano-pyrrole structure but features a hydroxymethyl group at the 5-position instead of the protected amino group at the 3-position . This structural difference would result in different chemical properties and potentially different biological activities.
Table 2: Comparison of Related Pyrano-pyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate | C20H28N2O5 | 376.4 g/mol | Protected amino group at 3-position |
| Racemic-(3aR,5S,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate | C13H23NO4 | 257.33 g/mol | Hydroxymethyl group at 5-position |
The presence of different functional groups on these related compounds would influence their reactivity, solubility, and binding interactions with biological targets. For instance, the hydroxymethyl group in the second compound could serve as a hydrogen bond donor or acceptor in biological systems, while the Cbz-protected amino group in the target compound would exhibit different hydrogen bonding patterns and steric requirements .
Research Findings and Future Directions
Current research on Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is still evolving. The compound represents an interesting scaffold in medicinal chemistry due to its unique structure and functional group patterns.
Current Applications
The compound is primarily utilized in research settings, particularly for:
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Development of synthetic methodologies for complex heterocyclic structures
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Studies on stereoselective synthesis and stereochemical analysis
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Exploration of novel drug candidates based on the pyrano-pyrrole scaffold
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Investigation of constrained amino acid analogs for peptidomimetic design
Future Research Directions
Several promising avenues for future research on this compound include:
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Evaluation of its biological activities across different therapeutic areas
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Development of stereoselective synthetic routes to obtain pure stereoisomers
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Structural modifications to enhance specific pharmacological properties
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Incorporation into peptide sequences to study the effects on peptide conformation and stability
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Investigation of structure-activity relationships within a series of related pyrano-pyrrole derivatives
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